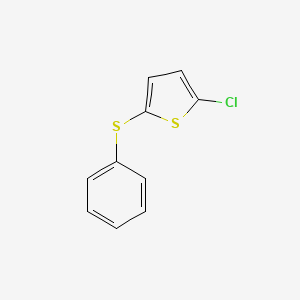
Thiophene, 2-chloro-5-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-chloro-5-(phenylthio)- is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound has a chlorine atom at the second position and a phenylthio group at the fifth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2-chloro-5-(phenylthio)-, can be achieved through several methods. One common method involves the cyclization of butane, butadiene, or butenes with sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P2S5) in an acidic medium . Additionally, the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to achieve high yields and purity. For example, the use of palladium-catalyzed C-H arylation of thiophenes with aryl or heteroaryl bromides has been reported to be an efficient method for producing substituted thiophenes
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-chloro-5-(phenylthio)- undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophenes are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically occur at the C2 position of the thiophene ring due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: Thiophenes can also undergo nucleophilic substitution reactions, although these are less common compared to electrophilic substitutions.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and acetic acid are commonly used for the nitration of thiophenes.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Halogenation: Halogenation can be achieved using halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Applications De Recherche Scientifique
Thiophene, 2-chloro-5-(phenylthio)- has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of thiophene, 2-chloro-5-(phenylthio)- involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiophene ring can participate in various chemical interactions, including coordination with metal ions and formation of hydrogen bonds . These interactions can influence the compound’s biological activity and its ability to modulate specific molecular pathways.
Comparaison Avec Des Composés Similaires
Thiophene, 2-chloro-5-(phenylthio)- can be compared with other similar compounds, such as:
2-Chlorothiophene: This compound has a chlorine atom at the second position of the thiophene ring but lacks the phenylthio group.
5-Chloro-2-thiophenecarboxaldehyde: This compound has a chlorine atom at the fifth position and a formyl group at the second position of the thiophene ring.
2-Acetylthiophene: This compound has an acetyl group at the second position of the thiophene ring.
The presence of the phenylthio group in Thiophene, 2-chloro-5-(phenylthio)- makes it unique and can influence its chemical reactivity and biological activity compared to other thiophene derivatives.
Propriétés
Numéro CAS |
58042-61-8 |
|---|---|
Formule moléculaire |
C10H7ClS2 |
Poids moléculaire |
226.7 g/mol |
Nom IUPAC |
2-chloro-5-phenylsulfanylthiophene |
InChI |
InChI=1S/C10H7ClS2/c11-9-6-7-10(13-9)12-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
TXFWYVVOLFOSIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

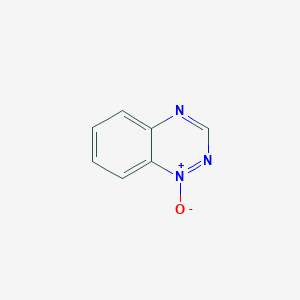
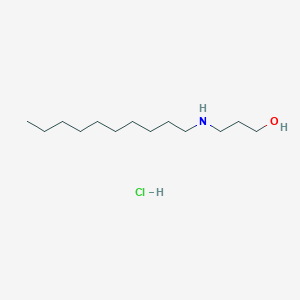
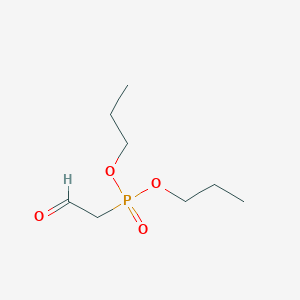
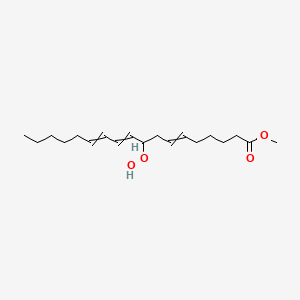
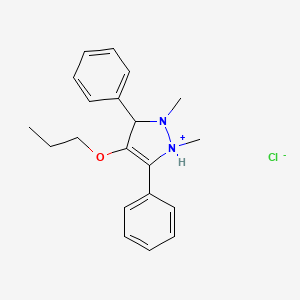
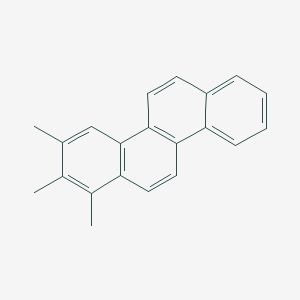
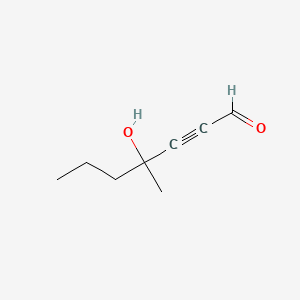
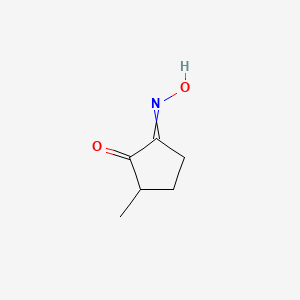
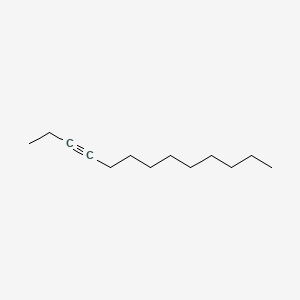
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
